molecular formula IKO4 B7822610 CID 146099

CID 146099

Cat. No. B7822610
M. Wt: 230.000 g/mol
InChI Key: FJVZDOGVDJCCCR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 146099 is a useful research compound. Its molecular formula is IKO4 and its molecular weight is 230.000 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 146099 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 146099 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of CID 146099 can be achieved through a multi-step process involving the reaction of several starting materials.

Starting Materials
4-methoxyphenylacetic acid, 2,3-dichlorophenylacetic acid, thionyl chloride, methylamine, sodium hydroxide, sodium borohydride, acetic anhydride, acetic acid, sodium bicarbonate, wate

Reaction
The first step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride., Next, 2,3-dichlorophenylacetic acid is reacted with methylamine in the presence of sodium hydroxide to form 2,3-dichlorophenylacetamide., The 4-methoxyphenylacetyl chloride is then reacted with the 2,3-dichlorophenylacetamide in the presence of sodium bicarbonate to form the desired product., Reduction of the nitro group in the product can be achieved using sodium borohydride in acetic acid., The final step involves acetylation of the amine group using acetic anhydride in the presence of sodium bicarbonate to yield the final product, CID 146099.

properties

IUPAC Name

potassium;periodate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HIO4.K/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVZDOGVDJCCCR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]I(=O)(=O)=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[O-]I(=O)(=O)=O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

IKO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.000 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 146099

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